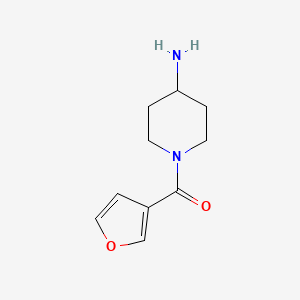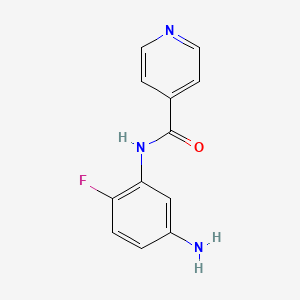
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
概要
説明
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a fluorophenyl group, a methyl group, and an indole core with an aldehyde functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with ethyl glyoxylate to form an intermediate, which then undergoes cyclization to yield the indole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxylic acid.
Reduction: 3-(4-fluorophenyl)-1-methyl-1H-indole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 3-(4-fluorophenyl)-1H-indole-2-carbaldehyde
- 3-(4-chlorophenyl)-1-methyl-1H-indole-2-carbaldehyde
- 3-(4-bromophenyl)-1-methyl-1H-indole-2-carbaldehyde
Uniqueness
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields .
特性
IUPAC Name |
3-(4-fluorophenyl)-1-methylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c1-18-14-5-3-2-4-13(14)16(15(18)10-19)11-6-8-12(17)9-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJQETNXCGTJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541129 | |
| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-42-7 | |
| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)
![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)





![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)
![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)
